ARN272

Descripción general

Descripción

ARN 272 es un compuesto conocido como inhibidor del transportador de anandamida similar a la hidrolasa de amida de ácido graso. Se utiliza principalmente en la investigación científica para estudiar la inhibición del transporte de anandamida, un proceso clave en el sistema endocannabinoide. El compuesto ha mostrado potencial para modular las conductas de náuseas y vómitos en modelos animales .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

La síntesis de ARN 272 implica múltiples pasos, comenzando con la preparación de la estructura principal, seguida de la introducción de varios grupos funcionales. La ruta sintética exacta puede variar, pero generalmente involucra el uso de solventes orgánicos y catalizadores para facilitar las reacciones. El compuesto se purifica a menudo mediante técnicas como la recristalización o la cromatografía para lograr altos niveles de pureza .

Métodos de Producción Industrial

La producción industrial de ARN 272 no está ampliamente documentada, ya que se utiliza principalmente para fines de investigación. La síntesis a mayor escala probablemente implicaría pasos similares a la síntesis de laboratorio, con optimizaciones para el rendimiento y la pureza. Esto podría incluir el uso de equipos de síntesis automatizados y métodos de purificación a gran escala .

Análisis De Reacciones Químicas

Tipos de Reacciones

ARN 272 experimenta varias reacciones químicas, incluyendo:

Oxidación: El compuesto puede oxidarse en condiciones específicas para formar derivados oxidados.

Reducción: Las reacciones de reducción se pueden utilizar para modificar los grupos funcionales en ARN 272.

Sustitución: El compuesto puede experimentar reacciones de sustitución donde un grupo funcional es reemplazado por otro.

Reactivos y Condiciones Comunes

Oxidación: Se pueden usar agentes oxidantes comunes como el permanganato de potasio o el peróxido de hidrógeno.

Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio se emplean típicamente.

Sustitución: Se pueden usar varios nucleófilos y electrófilos dependiendo de la sustitución deseada.

Productos Principales

Los productos principales formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados o cetónicos, mientras que la reducción puede producir alcoholes o aminas .

Aplicaciones Científicas De Investigación

Applications in Nausea and Vomiting

Research has demonstrated that ARN272 can significantly reduce nausea and vomiting in animal models. In studies involving rats and shrews, systemic administration of this compound resulted in a dose-dependent suppression of nausea-induced behaviors, such as conditioned gaping and vomiting induced by lithium chloride (LiCl) exposure .

Key Findings:

- Rats: this compound administration led to a significant reduction in conditioned gaping behavior associated with nausea.

- Shrews: Similar results were observed with a notable decrease in vomiting episodes.

- The efficacy was reversed when co-administered with a CB1 receptor antagonist, indicating that the effects of this compound are mediated through CB1 receptor activation.

Pain Management

This compound has also shown promise in models of acute and inflammatory pain. It exhibits antihyperalgesic properties, which are beneficial for conditions characterized by heightened sensitivity to pain .

Case Studies:

- In rodent models, this compound administration resulted in significant pain relief without the adverse effects typically associated with opioids or other analgesics.

- The analgesic effect was confirmed to be mediated through CB1 receptor activation, highlighting its potential as a safer alternative for pain management.

Neurological Disorders

The implications of this compound extend to neurological research, particularly concerning conditions like anxiety and depression where endocannabinoid signaling is disrupted. By enhancing anandamide signaling through uptake inhibition, this compound may provide therapeutic benefits for these disorders.

Research Insights:

- Studies suggest that enhancing endocannabinoid signaling can alleviate symptoms related to anxiety and depression.

- Further research is needed to explore the long-term effects and safety profile of this compound in human subjects.

Comparative Data Table

Mecanismo De Acción

ARN 272 ejerce sus efectos inhibiendo el transporte de anandamida, un endocannabinoide clave. Esta inhibición conduce a niveles aumentados de anandamida en el sistema, lo que puede activar indirectamente los receptores cannabinoides. El compuesto se dirige principalmente al transportador de anandamida similar a la hidrolasa de amida de ácido graso, modulando su actividad y afectando varias respuestas fisiológicas .

Comparación Con Compuestos Similares

ARN 272 es único en su inhibición selectiva del transporte de anandamida sin afectar significativamente otras enzimas que metabolizan los endocannabinoides. Los compuestos similares incluyen:

URB597: Otro inhibidor de la hidrolasa de amida de ácido graso, pero con un mecanismo de acción diferente.

AM404: Inhibe el transporte de anandamida pero también afecta otras vías.

JZL184: Inhibe principalmente la lipasa de monoacilglicerol, otra enzima en el sistema endocannabinoide

ARN 272 destaca por su especificidad y eficacia en la modulación de los niveles de anandamida sin efectos de amplio espectro sobre otras enzimas.

Actividad Biológica

ARN272 is a small-molecule inhibitor that selectively targets the FAAH-like anandamide transporter (FLAT). Its primary role is to inhibit the transport and degradation of anandamide, a key endocannabinoid involved in various physiological processes, including pain modulation, inflammation, and neuroprotection. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

This compound functions as a competitive inhibitor of the interaction between anandamide and FLAT. This inhibition results in increased levels of anandamide in the plasma and tissues, thereby enhancing its analgesic effects. The compound has been shown to have an IC50 value of approximately 1.8 μM for FLAT, indicating its potency in inhibiting anandamide transport .

Key Findings on Biological Activity

- Inhibition of Anandamide Transport : this compound significantly suppresses the internalization of anandamide in vitro and reduces its deactivation in vivo. This was evidenced by increased plasma levels of anandamide following administration of this compound in animal models .

- Analgesic Effects : In various pain models, this compound demonstrated anti-hyperalgesic and anti-inflammatory effects. These effects were found to be mediated through CB1 receptor activation, as blockade of this receptor diminished the analgesic response .

- Selectivity : this compound exhibits minimal inhibitory activity on other endocannabinoid-metabolizing enzymes such as FAAH-1 and monoacylglycerol lipase, which suggests a selective mechanism of action that may reduce potential side effects associated with broader-spectrum inhibitors .

Table 1: Pharmacological Effects of this compound

Case Study 1: Pain Models in Mice

In a controlled study involving mice, this compound was administered intraperitoneally at varying doses (0.01–3 mg/kg). The results indicated that:

- Mice treated with this compound exhibited a significant decrease in hyperalgesia compared to control groups.

- The analgesic effect was blocked by CB1 receptor antagonists but not by CB2 or TRPV-1 antagonists, confirming the role of CB1 receptors in mediating these effects .

Case Study 2: In Vitro Neuronal Studies

Research utilizing primary cultures of cortical neurons from rats demonstrated that:

- This compound inhibited the accumulation of radiolabeled anandamide ([3H]-anandamide) in a dose-dependent manner.

- The compound did not significantly alter the binding affinity of cannabinoid ligands to brain membranes, reinforcing its selective action on FLAT rather than direct cannabinoid receptor modulation .

Propiedades

IUPAC Name |

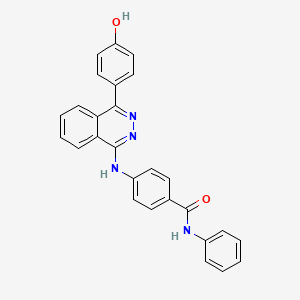

4-[[4-(4-hydroxyphenyl)phthalazin-1-yl]amino]-N-phenylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H20N4O2/c32-22-16-12-18(13-17-22)25-23-8-4-5-9-24(23)26(31-30-25)28-21-14-10-19(11-15-21)27(33)29-20-6-2-1-3-7-20/h1-17,32H,(H,28,31)(H,29,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPKNGUQNXSMHBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NC3=NN=C(C4=CC=CC=C43)C5=CC=C(C=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H20N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.